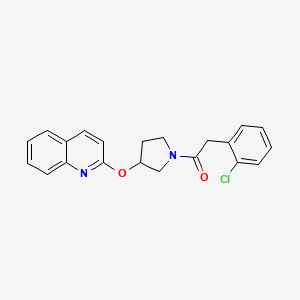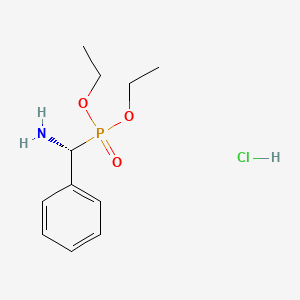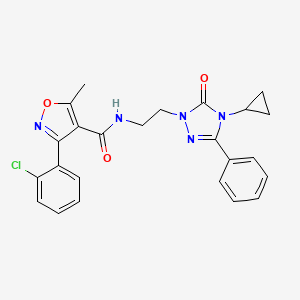
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as CQEP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the laboratory and has since been used in various research studies.
Mecanismo De Acción
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone inhibits the activity of PKC by binding to the enzyme and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets, which can affect various cellular processes. The exact mechanism of action of this compound is still being investigated, but it is believed to involve the binding of the compound to the regulatory domain of PKC.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of PKC in neuronal cells, leading to a decrease in calcium influx and neurotransmitter release. In vivo studies have shown that this compound can modulate the activity of ion channels and reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone in scientific research has several advantages. It is a synthetic compound that can be easily synthesized and purified, ensuring the consistency and purity of the compound. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. This compound is a relatively new compound, and its long-term effects are still being investigated. It is also a potent inhibitor of PKC, which can have unintended effects on other cellular processes.
Direcciones Futuras
There are several future directions for the use of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone in scientific research. One area of interest is the role of PKC in the regulation of ion channels and neurotransmitter release. This compound has been shown to modulate the activity of these channels, and further studies could provide insights into the mechanisms underlying these effects. Another area of interest is the use of this compound as a potential therapeutic agent for neurological disorders. Its ability to reduce the severity of seizures in animal models suggests that it may have potential as an anti-epileptic drug. Further studies are needed to investigate its efficacy and safety in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a well-established mechanism of action and has been shown to have various biochemical and physiological effects. While there are limitations to its use, there are also several future directions for its use in scientific research. Further studies are needed to fully understand the potential of this compound as a tool for investigating biological processes and as a potential therapeutic agent for neurological disorders.
Métodos De Síntesis
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-chloroacetophenone with pyrrolidine to form 1-(2-chlorophenyl)-pyrrolidin-1-yl)ethanone. This intermediate is then reacted with quinoline-2-ol to form the final product, this compound. The synthesis process has been optimized to increase the yield of the final product, and the purity of the compound is ensured through various purification techniques.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has been used in various research studies as a tool to investigate the role of certain proteins and enzymes in biological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC), which play important roles in signal transduction pathways. This compound has also been used to study the role of PKC in the regulation of ion channels and neurotransmitter release.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-7-3-1-6-16(18)13-21(25)24-12-11-17(14-24)26-20-10-9-15-5-2-4-8-19(15)23-20/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUWREYWQXAMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2618838.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2618842.png)
![1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2618843.png)
![5-(2-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2618844.png)


![4-{[(4-Fluorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B2618849.png)
![[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine](/img/structure/B2618852.png)


